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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of SR-4835, a selective

dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13

(CDK13), in clonogenic survival assays to assess its long-term effects on the proliferative

capacity of cancer cells.

Introduction
SR-4835 is a potent small molecule inhibitor that has demonstrated significant anti-cancer

activity, particularly in triple-negative breast cancer (TNBC) and melanoma.[1][2] Its unique

mechanism of action as a "molecular glue" sets it apart from other kinase inhibitors. SR-4835
promotes the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial

partner for CDK12 and CDK13.[2][3] This is achieved by enhancing the interaction between the

CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The

degradation of cyclin K leads to the suppression of genes involved in the DNA damage

response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP

inhibitors.[1][4]

The clonogenic assay is a pivotal in vitro method to determine the cytotoxic and cytostatic

effects of a compound on cancer cells by assessing their ability to form colonies from a single
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cell. This assay provides valuable insights into the long-term efficacy of anti-cancer agents like

SR-4835.

Mechanism of Action of SR-4835
SR-4835 acts as a molecular glue to induce the degradation of cyclin K. This targeted

degradation of a key cell cycle and transcription regulator ultimately leads to the inhibition of

cancer cell proliferation and survival. The process is initiated by SR-4835 binding to the

CDK12-cyclin K complex, which then facilitates the recruitment of the DDB1 component of the

CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of

cyclin K and its subsequent degradation by the proteasome. The loss of the CDK12-cyclin K

complex impairs the phosphorylation of RNA Polymerase II, leading to defects in transcription

and the downregulation of critical DNA repair genes.
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Quantitative Data
The following tables summarize the inhibitory effects of SR-4835 on the proliferation and colony

formation of various cancer cell lines.

Table 1: IC50 Values of SR-4835 in Cancer Cell Lines (Proliferation Assay)

Cell Line Cancer Type IC50 (nM) Citation

A375 Melanoma 117.5 [2]

Colo829 Melanoma 104.5 [2]

WM164 Melanoma 109.6 [2]

WM983A Melanoma 80.7 [2]

WM983B Melanoma 160.5 [2]

MDA-MB-231 TNBC 15.5 [5]

MDA-MB-468 TNBC 22.1 [5]

Hs 578T TNBC 19.9 [5]

MDA-MB-436 TNBC 24.9 [5]

Table 2: Representative Data for SR-4835 Clonogenic Assay in TNBC Cells (MDA-MB-231)

Disclaimer: The following data are representative and for illustrative purposes, based on

qualitative and graphical data from the literature demonstrating a dose-dependent effect. Exact

quantitative values from a clonogenic assay with SR-4835 are not readily available in the cited

literature.
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SR-4835 Concentration
(nM)

Survival Fraction (SF)*
% Inhibition of Colony
Formation

0 (Vehicle) 1.00 0%

10 0.75 25%

30 0.40 60%

100 0.15 85%

300 <0.05 >95%

*Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded)

/ (Number of colonies formed in control / Number of cells seeded)

Experimental Protocols
Detailed Protocol for Clonogenic Assay with SR-4835

This protocol is adapted for adherent cancer cell lines such as MDA-MB-231 (TNBC) or A375

(melanoma).

Materials:

SR-4835 (stock solution in DMSO)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution

6-well tissue culture plates

Hemocytometer or automated cell counter

Fixation solution: 10% formalin or 4% paraformaldehyde

Staining solution: 0.5% crystal violet in 25% methanol
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Incubator (37°C, 5% CO2)

Procedure:

Cell Culture and Seeding:

Culture cancer cells to ~80% confluency.

Harvest cells using trypsin-EDTA and neutralize with complete medium.

Perform a cell count to determine the cell concentration.

Prepare a single-cell suspension and seed the appropriate number of cells into 6-well

plates. The seeding density should be optimized for each cell line to yield 50-150

countable colonies in the control wells (typically 200-1000 cells per well). For MDA-MB-

231 cells, a starting density of 500 cells per well is recommended.[1]

Allow cells to attach overnight in the incubator.

SR-4835 Treatment:

Prepare serial dilutions of SR-4835 in complete medium from the stock solution. Ensure

the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Include a vehicle control (medium with the same concentration of DMSO as the highest

SR-4835 concentration).

Aspirate the medium from the wells and add the medium containing the different

concentrations of SR-4835.

Incubate the cells with SR-4835 for a defined period, for example, 72 hours.[1]

Colony Formation:

After the treatment period, aspirate the SR-4835-containing medium.

Wash the cells gently with sterile PBS.
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Add fresh complete medium to each well.

Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation

time will vary depending on the growth rate of the cell line.

Change the medium every 2-3 days to ensure nutrient availability.

Fixation and Staining:

When colonies in the control wells are visible and consist of at least 50 cells, aspirate the

medium.

Gently wash the wells with PBS.

Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room

temperature.

Aspirate the fixation solution.

Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30

minutes at room temperature.

Carefully remove the crystal violet solution and wash the plates with tap water until the

background is clear.

Allow the plates to air dry completely.

Colony Counting and Data Analysis:

Count the number of colonies (a cluster of ≥50 cells) in each well.

Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.

PE = (Number of colonies in control wells / Number of cells seeded in control wells) x

100%

SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x

PE)
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Plot the Survival Fraction as a function of SR-4835 concentration.
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Clonogenic Assay Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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